![molecular formula C13H19N3O2 B13802839 N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide CAS No. 560073-35-0](/img/structure/B13802839.png)
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide is a synthetic compound with a complex molecular structure. It is primarily used in research and development within the pharmaceutical industry. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide typically involves the reaction of 1-ethylpiperidine with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzenesulfonamide
- N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzamide
- N,N’-bis[(1-ethylpiperidin-4-ylidene)amino]pentanediamide
Uniqueness
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable tool in various fields of scientific research, distinguishing it from other similar compounds.
Propiedades
Número CAS |
560073-35-0 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-16-7-4-11(5-8-16)14-15-13(17)12-6-9-18-10(12)2/h6,9H,3-5,7-8H2,1-2H3,(H,15,17) |
Clave InChI |
LHGQYPSTUMZUMY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(=NNC(=O)C2=C(OC=C2)C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
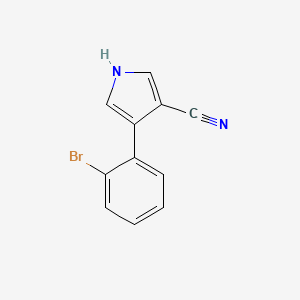
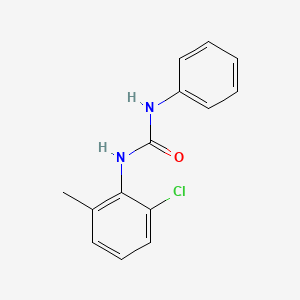
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
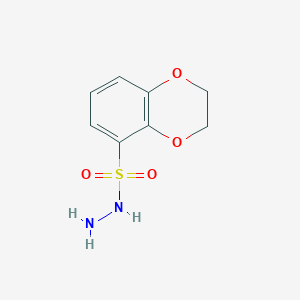
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
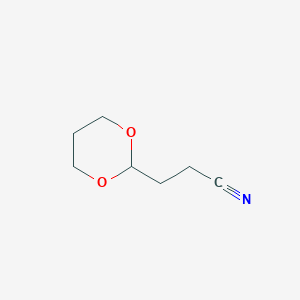
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
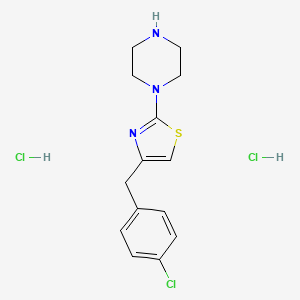

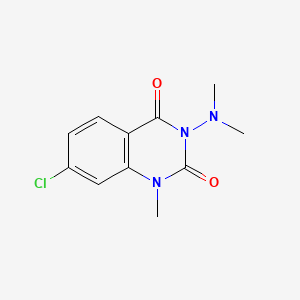
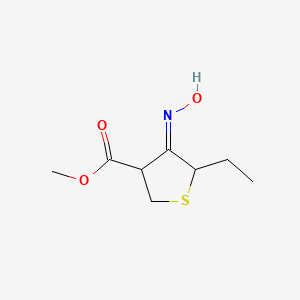
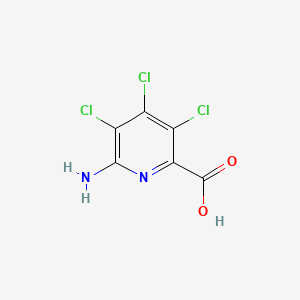
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
